N-(Propan-2-yl)-N-(trimethylsilyl)acetamide
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Overview
Description
N-Isopropyl-N-(trimethylsilyl)acetamide: is an organosilicon compound widely used in organic synthesis. This compound is characterized by the presence of an isopropyl group and a trimethylsilyl group attached to an acetamide backbone. It is known for its utility as a silylating agent, which helps in the protection of functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-(trimethylsilyl)acetamide typically involves the reaction of acetamide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of N-Isopropyl-N-(trimethylsilyl)acetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:
Silylation: It acts as a silylating agent, converting hydroxyl groups into trimethylsilyl ethers.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Silylation Reactions: Typically involve reagents like chlorotrimethylsilane and bases such as triethylamine. The reactions are usually carried out at room temperature.
Substitution Reactions: Commonly involve nucleophiles like alcohols, amines, and carboxylic acids under mild conditions.
Major Products:
Trimethylsilyl Ethers: Formed from the silylation of alcohols and phenols.
Substituted Amides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-Isopropyl-N-(trimethylsilyl)acetamide is extensively used in organic synthesis for the protection of functional groups. It is particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are crucial .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their analysis. It is also employed in the synthesis of pharmaceuticals where protection of sensitive functional groups is necessary .
Industry: Industrially, N-Isopropyl-N-(trimethylsilyl)acetamide is used in the production of various chemicals and materials. Its role as a silylating agent makes it indispensable in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The primary mechanism by which N-Isopropyl-N-(trimethylsilyl)acetamide exerts its effects is through the formation of trimethylsilyl ethers. The trimethylsilyl group is introduced to hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups from unwanted reactions. This protection is crucial during multi-step synthesis processes where selective reactivity is required .
Comparison with Similar Compounds
- N,O-Bis(trimethylsilyl)acetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
- Trimethylsilyl chloride
Comparison: N-Isopropyl-N-(trimethylsilyl)acetamide is unique due to its isopropyl group, which provides steric hindrance and influences its reactivity. Compared to N,O-Bis(trimethylsilyl)acetamide, it offers different selectivity and reactivity profiles, making it suitable for specific applications where other silylating agents might not be as effective .
Conclusion
N-Isopropyl-N-(trimethylsilyl)acetamide is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it an invaluable tool for chemists and researchers across various fields.
Properties
IUPAC Name |
N-propan-2-yl-N-trimethylsilylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NOSi/c1-7(2)9(8(3)10)11(4,5)6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLBPUSBAULPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523331 |
Source
|
Record name | N-(Propan-2-yl)-N-(trimethylsilyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67969-43-1 |
Source
|
Record name | N-(Propan-2-yl)-N-(trimethylsilyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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